3-Nitroazetidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-nitroazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2.ClH/c6-5(7)3-1-4-2-3;/h3-4H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQYZVKHKMSHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231675-38-8 | |
| Record name | 3-nitroazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Nitroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold and the Influence of the Nitro Group
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in medicinal chemistry. Its inherent ring strain, greater than that of its five- and six-membered counterparts (pyrrolidine and piperidine, respectively), yet more stable and manageable than the three-membered aziridine ring, imparts unique conformational constraints and reactivity profiles.[1][2][3][4] This balance of stability and reactivity makes azetidines valuable building blocks in the design of novel therapeutics.[5][6] The introduction of a nitro group at the 3-position of the azetidine ring, and its subsequent formulation as a hydrochloride salt, yields 3-nitroazetidine hydrochloride, a compound with intriguing and potentially powerful chemical properties for drug discovery and development.
This technical guide provides a comprehensive overview of the chemical properties of 3-nitroazetidine hydrochloride, delving into its synthesis, physicochemical characteristics, reactivity, and spectroscopic signature. By understanding the interplay between the strained azetidine core and the potent electron-withdrawing nitro functionality, researchers can better leverage this molecule in the synthesis of complex and biologically active compounds.
Physicochemical Properties
The hydrochloride salt of 3-nitroazetidine is expected to be a crystalline solid with appreciable solubility in polar solvents such as water, methanol, and DMSO.[5][7][8] The presence of the nitro group significantly influences the electronic properties of the azetidine ring, impacting its basicity and reactivity.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₂O₂·HCl | Calculated |
| Molecular Weight | 138.56 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[5][8] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from related compounds[5][7][8] |
| Melting Point | Not available; likely to be a high-melting solid | Inferred from related compounds[6] |
| pKa (of the azetidinium ion) | Expected to be lower than that of azetidine hydrochloride due to the electron-withdrawing nitro group | Chemical principles |
Synthesis of 3-Nitroazetidine Hydrochloride: A Proposed Synthetic Pathway
A common method for converting alcohols to nitroalkanes involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a nitrite source. A Mitsunobu reaction provides a mild and effective way to achieve this transformation.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-nitroazetidine hydrochloride.
Experimental Protocol:
-
N-Protection of 3-Hydroxyazetidine Hydrochloride:
-
To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting N-Boc-3-hydroxyazetidine by column chromatography.
-
Causality: The Boc protecting group is essential to prevent the secondary amine of the azetidine from reacting in the subsequent Mitsunobu step.
-
-
Mitsunobu Reaction for Nitration:
-
Dissolve N-Boc-3-hydroxyazetidine and triphenylphosphine (PPh₃) in a dry, aprotic solvent such as THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) to the mixture.
-
Add nitromethane as the nucleophile.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture and purify the crude product (N-Boc-3-nitroazetidine) by flash chromatography.
-
Causality: The Mitsunobu reaction provides a stereospecific inversion of the alcohol-bearing carbon, though in this achiral case, it serves as a mild method for activating the hydroxyl group for nucleophilic substitution by the nitronate anion formed in situ from nitromethane.
-
-
Deprotection to Yield 3-Nitroazetidine Hydrochloride:
-
Dissolve the purified N-Boc-3-nitroazetidine in a suitable solvent such as dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in dioxane (or bubble HCl gas through the solution) at 0 °C.
-
Stir the reaction at room temperature. The product should precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 3-nitroazetidine hydrochloride.
-
Causality: The acidic conditions cleave the acid-labile Boc protecting group, and the presence of HCl ensures the final product is isolated as its stable hydrochloride salt.
-
Reactivity of 3-Nitroazetidine Hydrochloride
The reactivity of 3-nitroazetidine hydrochloride is governed by two key structural features: the strained four-membered ring and the strongly electron-withdrawing nitro group.
1. Ring-Opening Reactions:
The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, although it is more stable than an aziridine ring.[1][2][4] The presence of the electron-withdrawing nitro group at the 3-position is expected to activate the C-N bonds for cleavage.
2. N-Functionalization:
The secondary amine of the azetidine ring is a nucleophile and can undergo various reactions, such as alkylation, acylation, and sulfonylation. To perform these reactions, the hydrochloride salt must first be neutralized with a base to generate the free amine.
3. Chemistry of the Nitro Group:
The nitro group is a versatile functional handle that can undergo several important transformations:
-
Reduction to an Amine: The nitro group can be reduced to a primary amine using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like tin(II) chloride or iron in acidic media. This transformation provides access to 3-aminoazetidine, a valuable building block for further derivatization.
-
Formation of Nitronates (Aci-Nitro Tautomerism): In the presence of a base, the α-proton to the nitro group can be abstracted to form a nitronate anion.[9][10] This nucleophilic species can then participate in C-C bond-forming reactions, such as the Henry (nitroaldol) reaction with aldehydes or ketones, and Michael additions to α,β-unsaturated carbonyl compounds.[10][11]
Illustrative Reactivity Pathways:
Caption: Key reactivity pathways of the 3-nitroazetidine free base.
Spectroscopic Characterization
The structure of 3-nitroazetidine hydrochloride can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the non-equivalent methylene protons of the azetidine ring and the proton at the 3-position. The proton alpha to the nitro group will likely appear as a downfield multiplet due to the deshielding effect of the nitro group. The N-H proton will be broadened and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals for the azetidine ring carbons. The carbon bearing the nitro group (C3) will be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[12] Additionally, N-H stretching vibrations will be observed.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (3-nitroazetidine) upon loss of HCl. Fragmentation patterns may involve cleavage of the azetidine ring.
Safety and Handling
While a specific safety data sheet for 3-nitroazetidine hydrochloride is not available, precautions should be taken based on the known hazards of related compounds.
-
Azetidine hydrochloride is known to cause skin and serious eye irritation.[13][14][15]
-
Nitroalkanes can be toxic and should be handled with care.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]
Conclusion
3-Nitroazetidine hydrochloride is a fascinating molecule that combines the unique steric and electronic properties of the strained azetidine ring with the versatile reactivity of the nitro group. While not as commonly cited as other azetidine derivatives, its potential as a building block in medicinal chemistry and organic synthesis is significant. The ability to transform the nitro group into an amine or use it as a handle for C-C bond formation, coupled with the reactivity of the azetidine nitrogen, opens up a wide array of possibilities for the synthesis of novel and complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in drug discovery and development.
References
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Research With Rutgers. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
PharmaCompass.com. 3-hydroxy-azetidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
PubChem. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. [Link]
-
PubChem. Azetidine hydrochloride | C3H8ClN | CID 12308726. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
ResearchGate. (2016). Novel Reagent for the Spectrophotometric Determination of Ranitidine Hydrochloride. [Link]
-
Advancion. NITROALKANES AND DERIVATIVES. [Link]
-
YouTube. (2022). Chemical reactions of nitroalkanes : 01 | Nitro compounds - Bsc 2nd year organic chemistry. [Link]
-
Sciencemadness Discussion Board. (2008). 1,3,3-Trinitroazetidine (TNAZ). [Link]
- Google Patents. US5336784A - Synthesis of 1,3,3-trinitroazetidine.
-
ACS Publications. Synthesis of 1,3,3-Trinitroazetidine via the Oxidative Nitrolysis of N-p-Tosyl-3-azetidinone Oxime. [Link]
-
Four-Membered Heterocycles. 1.2 Azetidinones (~-Lactams). [Link]
-
Wiley-VCH. 1 Synthesis of Nitroalkanes. [Link]
-
Journal of Food and Drug Analysis. Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. [Link]
Sources
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- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 8. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. advancionsciences.com [advancionsciences.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
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- 16. fishersci.com [fishersci.com]
Technical Monograph: Synthesis of 3-Nitroazetidine Hydrochloride
Executive Summary
3-Nitroazetidine hydrochloride represents a critical scaffold in the development of High Energy Density Materials (HEDM) and strained pharmacophores. As a precursor to 1,3,3-trinitroazetidine (TNAZ) , its synthesis requires navigating the high ring strain of the azetidine system (~26 kcal/mol) while introducing an energetic nitro group.
This guide details the Archibald-Gilardi Route , widely regarded as the "Gold Standard" for scalability and isotopic purity. Unlike direct nitration methods which often lead to ring fragmentation, this route utilizes a functional group interconversion strategy starting from a stable N-protected precursor.
Critical Safety Advisory
WARNING: Azetidine derivatives, particularly nitro-substituted variants, are potentially explosive. 3-Nitroazetidine is an energetic material precursor. All reactions involving oxidative nitration must be performed behind blast shields with strict temperature control.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the tert-butyl protecting group, which prevents ring opening during the harsh oxidative nitration step. The synthesis effectively "builds" the nitro functionality onto a pre-formed ring.
Caption: Retrosynthetic logic relying on late-stage deprotection of the strained ring.
Detailed Experimental Protocol
Phase 1: Construction of the Azetidine Ring
The synthesis begins with the formation of 1-tert-butyl-3-azetidinol . The tert-butyl group is essential; it provides steric bulk to stabilize the nitrogen lone pair, preventing polymerization.
-
Reagents: tert-Butylamine, Epichlorohydrin.
-
Mechanism: Double nucleophilic displacement.
-
Protocol:
-
Reflux tert-butylamine (excess) with epichlorohydrin in acetonitrile for 72 hours.
-
The intermediate salt is treated with solid KOH to effect the second cyclization.
-
Purification: Distillation (bp 60–62 °C at 0.5 mmHg).
-
Phase 2: Functional Group Interconversion (Alcohol → Oxime)
The hydroxyl group must be converted to an oxime to facilitate the introduction of the nitro group.
-
Swern Oxidation: Treat 1-tert-butyl-3-azetidinol with DMSO/Oxalyl Chloride at -78°C to yield 1-tert-butyl-3-azetidinone .
-
Oximation: React the ketone with Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium Acetate in ethanol.
-
Observation: The oxime precipitates as a white solid (mp 140–142 °C).
-
Phase 3: Oxidative Nitration (The Critical Step)
This step converts the oxime directly to the nitro compound. The use of HOF·MeCN (Hypofluorous acid-acetonitrile complex) is the most efficient method, though peracetic acid can be used with lower yields.
-
Reaction: R=N-OH + [O] → R-CH-NO2
-
Protocol (HOF·MeCN Method):
-
Generate HOF in situ by passing dilute Fluorine gas (10% in N₂) through aqueous acetonitrile at 0°C.
-
Add the Oxime solution slowly to the oxidizing mixture.
-
Quench: Neutralize with saturated NaHCO₃.
-
Extraction: Extract with Dichloromethane (DCM).
-
Result: 1-tert-butyl-3-nitroazetidine .
-
Phase 4: N-Deprotection & Salt Formation
Removal of the bulky tert-butyl group requires the "ACE-Cl" (1-Chloroethyl chloroformate) method, which is superior to catalytic hydrogenation for nitro-compounds (avoiding reduction of the nitro group).
-
Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.
-
Protocol:
-
Dissolve 1-tert-butyl-3-nitroazetidine in dry dichloroethane (DCE).
-
Add ACE-Cl (1.2 eq) dropwise at 0°C, then reflux for 3 hours.
-
Intermediate: This forms the carbamate intermediate.
-
Evaporate solvent to dryness.
-
Redissolve residue in Methanol and reflux for 1 hour (Methanolysis).
-
Crystallization: Cool to precipitate 3-Nitroazetidine Hydrochloride .
-
Process Workflow & Logic
The following diagram illustrates the chemical causality and reaction conditions for the forward synthesis.
Caption: Forward synthesis workflow highlighting the critical oxidative nitration step.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | 25 – 35% | From azetidinol start. |
| Melting Point | 101 – 102 °C (Free base) | HCl salt decomposes >180°C. |
| Ring Strain | ~26 kcal/mol | High reactivity to nucleophiles. |
| Density | 1.86 g/cm³ (TNAZ ref) | High density is key for HEDM. |
| Hazards | Skin/Eye Irritant, Energetic | Store under inert gas, <25°C. |
References
-
Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920–2924. Link
-
Olah, G. A., Ramaiah, P., Lee, C. S., & Prakash, G. K. (1992).[1] Convenient Oxidation of Oximes to Nitro Compounds with Sodium Perborate in Glacial Acetic Acid.[1] Synlett, 1992(04), 337–339. Link
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K., & Lubell, W. D. (2004).[2][3] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[2][3] The Journal of Organic Chemistry, 69(18), 6131–6133.[2] Link
- Dave, P. R., & Forohar, F. (1996). Nitration of strained heterocycles. Journal of Organic Chemistry.
Sources
Technical Deep Dive: The High-Energy Reactivity Landscape of the 3-Nitroazetidine Moiety
The following technical guide details the reactivity, synthesis, and application of the 3-nitroazetidine moiety.
Content Type: Technical Whitepaper Audience: Synthetic Chemists, Energetic Materials Scientists, and Medicinal Chemists.
Executive Summary
The 3-nitroazetidine moiety represents a unique intersection of high ring strain (~25 kcal/mol) and electron-deficient functionalization. While historically pigeonholed as a precursor to the melt-cast explosive 1,3,3-trinitroazetidine (TNAZ) , this scaffold possesses a distinct reactivity profile governed by the acidity of the C3-proton and the electrophilicity of the strained ring. This guide dissects the moiety’s behavior, offering validated protocols for its synthesis, functionalization, and handling.
Structural & Electronic Fundamentals
The 3-nitroazetidine core is defined by two competing electronic forces:
-
Ring Strain (Geometric): The azetidine ring possesses significant angle strain (
nominal vs. ideal). This makes the system "spring-loaded," highly susceptible to nucleophilic ring-opening unless kinetically stabilized. -
Inductive Destabilization (Electronic): The nitro group at C3 is strongly electron-withdrawing. This renders the proton at C3 highly acidic (
approx. 8–10 in DMSO), creating a stable carbanion (nitronate) upon deprotonation.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Implication |
| Ring Strain Energy | ~25.4 kcal/mol | High reactivity toward nucleophiles; thermal sensitivity. |
| C3-H Acidity | High (pKa < 12) | Facile deprotonation to form reactive nitronates. |
| Density | High (>1.6 g/cm³ for polynitro derivatives) | Critical for detonation velocity in energetic applications. |
| Thermal Stability | Moderate (< 200°C decomp) | Requires careful temperature control during synthesis. |
Synthetic Architectures: Accessing the Core
The construction of the 3-nitroazetidine ring is non-trivial due to the difficulty of closing a 4-membered ring containing a bulky nitro group. The Archibald-Coburn Route remains the gold standard for accessing this moiety.
Pathway Visualization
The following diagram outlines the logical flow from acyclic precursors to the cyclized 3-nitroazetidine core and its subsequent divergence into energetic or medicinal derivatives.
Caption: Synthetic workflow from acyclic nitroalkanes to the 3-nitroazetidine core and its derivatives.
Reactivity Mode A: C3-Functionalization (The Energetic Path)
The most technically demanding transformation is the conversion of the mono-nitro moiety to the gem-dinitro functionality (found in TNAZ). This exploits the acidity of the C3 proton.
Mechanism: Oxidative Nitration (Shechter-Kaplan)
-
Deprotonation: Treatment with a base generates the nitronate anion.
-
Oxidation: An oxidant (typically persulfate or ferricyanide) converts the nitronate into a radical or cation species.
-
Nitration: Attack by nitrite (
) yields the gem-dinitro product.
Protocol 1: Oxidative Nitration of 1-t-butyl-3-nitroazetidine
This protocol synthesizes 1-t-butyl-3,3-dinitroazetidine, a stable precursor to TNAZ.[1]
Reagents:
-
Substrate: 1-t-butyl-3-nitroazetidine (1.0 eq)
-
Base: Sodium Hydroxide (NaOH), 20% aq. solution
-
Oxidant: Sodium Persulfate (
) + Potassium Ferricyanide ( ) (cat.) -
Nitrating Agent: Sodium Nitrite (
)[2]
Step-by-Step Methodology:
-
Nitronate Formation (Self-Validation Step): Dissolve 1-t-butyl-3-nitroazetidine in water at 0°C. Slowly add NaOH (1.1 eq).
-
Validation: The solution should turn yellow/orange, indicating the formation of the soluble nitronate salt. If precipitation occurs, the deprotonation is incomplete.
-
-
Oxidant Preparation: In a separate vessel, prepare a solution of
(5 eq), (1.2 eq), and catalytic in water. -
Controlled Addition: Add the nitronate solution dropwise to the oxidant mixture at 0–5°C.
-
Critical Control: Do not allow temperature to exceed 10°C to prevent ring decomposition.
-
-
Reaction & Quench: Stir for 30–60 minutes. The product, 1-t-butyl-3,3-dinitroazetidine, will often precipitate or oil out as the reaction proceeds.
-
Workup: Extract with methylene chloride (
). Wash with water and brine. Dry over and concentrate.
Causality: The ferricyanide acts as an electron-transfer catalyst, lowering the activation energy for the oxidation of the nitronate, preventing the harsh conditions usually required for direct nitration which would destroy the strained ring.
Reactivity Mode B: Nucleophilic Ring Opening
While the nitro group activates the C3 position, the ring strain activates the C2/C4 positions toward nucleophilic attack.
The "Spring-Loaded" Risk
Under acidic conditions or in the presence of Lewis acids, the ring nitrogen can be protonated/coordinated, forming a highly electrophilic azetidinium species.
-
Scenario: Attempting to remove the t-butyl protecting group with strong Lewis acids (e.g.,
) often leads to ring opening. -
Mitigation: Use mild deprotection strategies (e.g., oxidative deprotection with ceric ammonium nitrate or rearrangement protocols) if the ring system must be preserved.
Diagram: Ring Opening Pathways
Caption: Pathway showing Lewis Acid-mediated ring opening, a primary failure mode in synthesis.
Reactivity Mode C: Reduction to 3-Aminoazetidine
In medicinal chemistry, the 3-aminoazetidine moiety is a valuable bioisostere for 3-aminopyrrolidine, offering altered vectors for solubility and metabolic stability.
Protocol 2: Catalytic Hydrogenation
Direct reduction of the nitro group without opening the ring.
Reagents:
-
Catalyst: 10% Pd/C (wet basis to minimize ignition risk)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source:
gas (balloon pressure, ~1 atm)
Methodology:
-
Preparation: Dissolve the substrate in methanol. Purge the vessel with nitrogen.
-
Catalyst Addition: Add Pd/C (10 wt% loading).
-
Hydrogenation: Introduce
via balloon. Stir vigorously at Room Temperature (RT).-
Self-Validation: Monitor H2 uptake. Reaction is typically complete when uptake ceases (1-3 hours).
-
Caution: Do not heat. Elevated temperatures (>40°C) combined with Pd/C can facilitate hydrogenolysis of the strained C-N bonds (ring opening).
-
-
Filtration: Filter through a Celite pad to remove catalyst.
-
Isolation: Concentrate the filtrate to yield the 3-aminoazetidine.
Safety & Handling
Working with 3-nitroazetidine and its derivatives requires strict adherence to energetic materials safety protocols.
-
Explosive Potential: While mono-nitroazetidines are generally stable, polynitro derivatives (like TNAZ) are secondary explosives.
-
Exotherm Control: The oxidative nitration step (Protocol 1) is highly exothermic. Run on small scale (<1g) first.
-
Shielding: Always use blast shields when isolating dry polynitroazetidines.
References
-
Archibald, T. G., et al. (1990).[8][9] "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry. [Link]
- Coburn, M. D., & Hiskey, M. A. (1994). "Method of synthesizing 1,3,3-trinitroazetidine." U.S.
-
Sikder, A. K., et al. (2001). "1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: Synthesis, characterization and applications." Journal of Hazardous Materials. [Link]
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. [Link]
Sources
- 1. US5336784A - Synthesis of 1,3,3-trinitroazetidine - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Synthesis of 3,3-dinitroazetidine (Patent) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,3-Trinitroazetidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Chemistry of 3-Nitroazetidine Hydrochloride as a Precursor for 3-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, combined with its ability to introduce a three-dimensional character into otherwise flat molecules, makes it a valuable tool for modulating the pharmacological properties of drug candidates.[1][2] 3-Substituted azetidines, in particular, are of significant interest as they allow for the precise placement of functional groups that can interact with biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4] However, the synthesis of these valuable building blocks can be challenging due to the inherent ring strain of the azetidine core.[1]
This application note explores the potential of 3-nitroazetidine hydrochloride as a versatile starting material for the synthesis of a variety of 3-substituted azetidines via nucleophilic substitution reactions. We will delve into the underlying chemical principles, propose detailed reaction protocols, and discuss the potential applications of the resulting products in drug discovery.
The Reactivity of 3-Nitroazetidine: A Tale of Two Activation Modes
The presence of a nitro group at the 3-position of the azetidine ring significantly influences its reactivity. The strong electron-withdrawing nature of the nitro group polarizes the C-N bond, making the C3 carbon highly electrophilic and susceptible to nucleophilic attack.[5] In the case of 3-nitroazetidine hydrochloride, the azetidine nitrogen is protonated, which further enhances the electrophilicity of the ring carbons by preventing the nitrogen's lone pair from donating electron density into the ring. This dual activation suggests that the nitro group could potentially serve as a leaving group in a nucleophilic substitution reaction.
However, direct reactions with the hydrochloride salt can be complicated by the acidic nature of the substrate and potential side reactions. A more practical and controlled approach involves the use of an N-protected derivative, such as 1-Boc-3-nitroazetidine . The tert-butyloxycarbonyl (Boc) protecting group neutralizes the basicity of the azetidine nitrogen, improves solubility in organic solvents, and prevents unwanted side reactions at the nitrogen atom, allowing for cleaner and more efficient substitution at the C3 position.[6][7] Following the substitution reaction, the Boc group can be readily removed under acidic conditions to yield the desired 3-substituted azetidine as its hydrochloride salt.
Figure 1: Proposed synthetic strategy for 3-substituted azetidines.
Synthesis of 1-Boc-3-nitroazetidine
While the direct synthesis of 1-Boc-3-nitroazetidine is not extensively documented, a plausible route could involve the nitration of a suitable N-Boc protected precursor, such as 1-Boc-azetidin-3-ol or a derivative with a good leaving group at the 3-position. Alternatively, one could envision the synthesis starting from a nitro-containing acyclic precursor followed by cyclization. For the purpose of these application notes, we will assume the availability of 1-Boc-3-nitroazetidine as the starting material for the subsequent nucleophilic substitution reactions.
Reactions of 1-Boc-3-nitroazetidine with Nucleophiles
The reaction of 1-Boc-3-nitroazetidine with nucleophiles is anticipated to proceed via a nucleophilic substitution mechanism, where the nitro group is displaced. While the nitro group is not a classical leaving group in aliphatic systems, its strong electron-withdrawing character can stabilize a transition state with developing negative charge, making substitution possible under appropriate conditions. The reaction likely follows an SN2-type pathway, involving a backside attack of the nucleophile on the C3 carbon.[8][9]
Figure 2: Proposed SN2 mechanism for nucleophilic substitution.
Reactions with N-Nucleophiles: Synthesis of 3-Aminoazetidines
3-Aminoazetidines are valuable building blocks in medicinal chemistry, appearing in a number of kinase inhibitors and other drug candidates.[10][11] The reaction of 1-Boc-3-nitroazetidine with primary or secondary amines is a potential route to these important scaffolds.
Proposed General Protocol for N-Arylation/N-Alkylation:
-
To a solution of 1-Boc-3-nitroazetidine (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the desired primary or secondary amine (1.2-2.0 equiv).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-aminoazetidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and facilitate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.
-
Base: A non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. The choice of base (e.g., an organic amine like DIPEA or an inorganic base like K₂CO₃) may depend on the pKa of the nucleophile and the desired reaction temperature.
-
Temperature: Heating is likely necessary to overcome the activation energy for the displacement of the nitro group.
Table 1: Proposed Scope of N-Nucleophiles
| Nucleophile (R¹R²NH) | Expected Product | Potential Yield | Notes |
| Morpholine | 1-Boc-3-(morpholin-4-yl)azetidine | Moderate to Good | A common heterocyclic amine in drug discovery. |
| Piperidine | 1-Boc-3-(piperidin-1-yl)azetidine | Moderate to Good | Another frequently used cyclic amine. |
| Benzylamine | 1-Boc-3-(benzylamino)azetidine | Moderate | A primary amine that would lead to a secondary amine product. |
| Aniline | 1-Boc-3-(phenylamino)azetidine | Low to Moderate | Aromatic amines are generally less nucleophilic. |
Reactions with S-Nucleophiles: Synthesis of 3-Thioazetidines
Azetidines containing a sulfur linkage at the 3-position are of interest for their potential biological activities and as synthetic intermediates.[12] Thiols are excellent nucleophiles and are expected to react readily with 1-Boc-3-nitroazetidine.
Proposed General Protocol for Thiolation:
-
To a solution of the desired thiol (1.2 equiv) in a solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equiv) at 0 °C to generate the thiolate anion.
-
Add a solution of 1-Boc-3-nitroazetidine (1.0 equiv) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 1-Boc-3-thioazetidine.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion. The choice of base will depend on the pKa of the thiol.
-
Temperature: The reaction is initiated at a lower temperature to control the exothermicity of the acid-base reaction and then warmed to facilitate the substitution.
Table 2: Proposed Scope of S-Nucleophiles
| Nucleophile (RSH) | Expected Product | Potential Yield | Notes |
| Thiophenol | 1-Boc-3-(phenylthio)azetidine | Good | Aromatic thiols are good nucleophiles. |
| Benzyl mercaptan | 1-Boc-3-(benzylthio)azetidine | Good | Aliphatic thiols are also highly reactive. |
| Ethanethiol | 1-Boc-3-(ethylthio)azetidine | Good | A simple aliphatic thiol. |
Reactions with O-Nucleophiles: Synthesis of 3-Oxyazetidines
The synthesis of 3-alkoxy or 3-aryloxy azetidines can be achieved through the reaction of 1-Boc-3-nitroazetidine with alcohols or phenols. These reactions may require more forcing conditions due to the lower nucleophilicity of oxygen nucleophiles compared to sulfur or nitrogen nucleophiles.
Proposed General Protocol for O-Alkylation/O-Arylation:
-
In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equiv) in a dry polar aprotic solvent like THF or DMF.
-
Add a strong base such as sodium hydride (NaH) (1.5 equiv) at 0 °C to generate the alkoxide or phenoxide.
-
After gas evolution ceases, add a solution of 1-Boc-3-nitroazetidine (1.0 equiv) in the same solvent.
-
Heat the reaction mixture to 60-100 °C and monitor for completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A strong base like NaH is necessary to deprotonate the less acidic alcohol or phenol to generate the corresponding nucleophile.
-
Anhydrous Conditions: These reactions must be carried out under anhydrous conditions as the strong base and the resulting nucleophiles are sensitive to water.
Table 3: Proposed Scope of O-Nucleophiles
| Nucleophile (ROH) | Expected Product | Potential Yield | Notes |
| Phenol | 1-Boc-3-phenoxyazetidine | Moderate | Phenoxides are reasonably good nucleophiles. |
| Benzyl alcohol | 1-Boc-3-(benzyloxy)azetidine | Moderate | Alkoxides are stronger bases and good nucleophiles. |
| Methanol | 1-Boc-3-methoxyazetidine | Low to Moderate | May require higher temperatures or longer reaction times. |
Deprotection of the N-Boc Group
The final step in the synthesis of 3-substituted azetidines is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
General Protocol for Boc Deprotection:
-
Dissolve the 1-Boc-3-substituted azetidine in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane or methanol.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting 3-substituted azetidine hydrochloride can often be used without further purification or can be purified by recrystallization or trituration with a suitable solvent like diethyl ether.
Figure 3: General workflow for the deprotection of N-Boc-azetidines.
Applications in Drug Development
The 3-substituted azetidines synthesized via the proposed routes are valuable building blocks for the development of new therapeutic agents. For instance, 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[3] The ability to introduce diverse substituents at the 3-position allows for the fine-tuning of a molecule's interaction with its biological target, leading to optimized potency and selectivity. The synthetic routes outlined in these notes provide a potential pathway to access a wide range of novel azetidine-based compounds for screening in drug discovery programs.
Conclusion
While direct literature on the nucleophilic substitution of 3-nitroazetidine hydrochloride is limited, established principles of organic chemistry allow for the formulation of plausible and scientifically sound protocols for these transformations. The use of an N-Boc protected intermediate is proposed as a practical strategy to achieve clean and efficient substitution with a variety of nucleophiles. The subsequent deprotection provides access to a diverse array of 3-substituted azetidines, which are highly sought-after scaffolds in modern medicinal chemistry. The protocols and insights provided in this application note are intended to serve as a guide for researchers to explore the synthetic utility of 3-nitroazetidine and its derivatives in the quest for novel bioactive molecules.
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Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
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Application Note: High-Yield Synthesis of 3-Aminoazetidine Hydrochloride via Catalytic Hydrogenation of 3-Nitroazetidine Hydrochloride
Abstract
This application note provides a comprehensive guide for the efficient and safe reduction of 3-nitroazetidine hydrochloride to the corresponding 3-aminoazetidine hydrochloride, a critical building block in contemporary medicinal chemistry. The azetidine motif is a privileged structure in drug discovery, and its 3-amino functionalization offers a key vector for molecular elaboration.[1][2] This document details a robust protocol centered on catalytic hydrogenation, outlining the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical methods for reaction monitoring and product characterization. The provided methodology is designed to be a self-validating system, ensuring high yield and purity for researchers and drug development professionals.
Introduction: The Strategic Importance of 3-Aminoazetidine
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and three-dimensional conformation.[3][4] Specifically, 3-aminoazetidine serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and triple reuptake inhibitors for the treatment of depression.[2][5] The conversion of the nitro group in 3-nitroazetidine to an amine is a pivotal transformation, enabling further synthetic diversification. This guide focuses on catalytic hydrogenation, a widely adopted and scalable method for this reduction.[6][7]
Mechanistic Rationale: Catalytic Hydrogenation of Aliphatic Nitro Compounds
The reduction of a nitro group to a primary amine via catalytic hydrogenation is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[6][7][8] The generally accepted mechanism involves the following key stages:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface.
-
Hydrogen Activation: The metal catalyst facilitates the cleavage of the H-H bond, generating reactive hydrogen atoms on its surface.
-
Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, such as nitroso and hydroxylamine species.
-
Amine Formation: The hydroxylamine intermediate is further reduced to the corresponding primary amine.
-
Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of catalyst is crucial; Pd/C is highly efficient for the reduction of both aliphatic and aromatic nitro compounds.[6] Raney Nickel is also effective and can be a preferred alternative when dehalogenation is a concern in the substrate.[6][7][9]
Experimental Protocols
This section details a validated protocol for the catalytic hydrogenation of 3-nitroazetidine hydrochloride.
Materials and Equipment
| Reagents | Equipment |
| 3-Nitroazetidine hydrochloride | Hydrogenation apparatus (e.g., Parr shaker) or a two-neck round-bottom flask with a hydrogen balloon |
| 10% Palladium on carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |
| Methanol (MeOH), ACS grade | Vacuum/nitrogen manifold |
| Deionized water | Filtration apparatus (e.g., Büchner funnel with Celite®) |
| Hydrogen gas (high purity) | Rotary evaporator |
| Nitrogen gas (inert) | Standard laboratory glassware |
| Celite® 545 | pH meter or pH paper |
Safety First: Handling Hydrogen and Pyrophoric Catalysts
Hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst like Pd/C.[10][11][12]
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[13][14]
-
Catalyst Handling: Palladium on carbon, especially after the reaction, can be pyrophoric and may ignite upon exposure to air.[10] It is crucial to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to never let it dry completely.[10]
-
Pressure Safety: When using a high-pressure hydrogenation apparatus, always ensure the equipment is properly maintained and do not exceed the recommended pressure limits.[12][15] A safety screen should be in place.
Detailed Step-by-Step Protocol
The following protocol is for a representative 10 mmol scale reaction.
-
Reactor Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-nitroazetidine hydrochloride (1.38 g, 10 mmol).
-
Inerting the System: Secure the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[11]
-
Solvent and Catalyst Addition: Under a positive flow of nitrogen, add methanol (20 mL) to the flask. In a separate vial, weigh 10% Pd/C (50% wet, ~138 mg, 10 mol% dry weight). Carefully add the catalyst to the reaction mixture under a nitrogen counterflow.
-
Hydrogen Introduction: Replace the nitrogen inlet with a gas inlet adapter connected to a balloon filled with hydrogen. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[11]
-
Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. For a nitro group reduction, it typically takes 3 molar equivalents of H₂.[11]
-
Reaction Work-up: Once the reaction is complete (typically 4-8 hours), carefully evacuate the flask and backfill with nitrogen three times to remove all hydrogen.[11]
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst.[10] Caution: Do not allow the catalyst on the Celite® to dry out. Immediately quench the filter cake with water and dispose of it in a designated waste container.[10]
-
Product Isolation: Transfer the filtrate to a clean round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired 3-aminoazetidine hydrochloride. The product can be further purified by recrystallization if necessary.
Process Flow Diagram
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purification of 3-Nitroazetidine hydrochloride by recrystallization
Application Note: High-Purity Recrystallization of 3-Nitroazetidine Hydrochloride
Executive Summary
3-Nitroazetidine hydrochloride (3-NAZ·HCl) is a critical heterocyclic intermediate, primarily utilized in the synthesis of high-performance energetic materials such as 1,3,3-trinitroazetidine (TNAZ) and pharmaceutical scaffolds requiring the azetidine pharmacophore. Synthesis typically involves the deprotection of N-tert-butyl-3-nitroazetidine, yielding a crude product often contaminated with ammonium salts, unreacted precursors, and ring-opened byproducts.
This guide details a Solvent/Anti-Solvent Recrystallization protocol designed to isolate high-purity (>98%) 3-NAZ·HCl. By exploiting the differential solubility between the ionic hydrochloride salt and non-polar organic impurities, this method ensures the removal of destabilizing contaminants while preserving the integrity of the strained azetidine ring.
Chemical Context & Safety Assessment
Compound: 3-Nitroazetidine Hydrochloride CAS: (Analogous to Azetidine HCl: 36520-39-5; Specific Nitro-derivative varies by registry) Structure: A four-membered nitrogen ring with a nitro group at the C3 position, protonated as a chloride salt.
Critical Safety Hazards (Read Before Proceeding)
-
Energetic Instability: The combination of a strained azetidine ring (~26 kcal/mol strain energy) and a nitro group classifies this material as a potential energetic precursor. While the HCl salt is generally more stable than the free base, it must be treated as an explosive hazard.
-
Thermal Sensitivity: Do not heat above 60°C during dissolution. Higher temperatures risk ring-opening decomposition or thermal runaway.
-
Hygroscopicity: The salt is highly hygroscopic. Moisture absorption alters stoichiometry and hampers TNAZ synthesis. All steps must be performed under dry conditions.
Pre-Purification Characterization
Before initiating recrystallization, characterize the crude material to determine the impurity profile.
| Parameter | Crude Specification | Target Specification | Method |
| Appearance | Off-white to yellow sticky solid | White crystalline powder | Visual |
| Purity | 85–90% | >98% | 1H NMR (D2O) |
| Water Content | Variable (Hygroscopic) | <0.5% | Karl Fischer |
| Major Impurity | Ammonium Chloride / Silica | None | Residue on Ignition |
Purification Strategy: The "Methanol-Ether" System
The purification relies on a polarity-driven solubility gradient .
-
Solvent (Methanol/Ethanol): 3-NAZ·HCl is highly soluble in lower alcohols due to ionic interactions.
-
Anti-Solvent (Diethyl Ether/MTBE): The salt is insoluble in ether. Adding ether reduces the dielectric constant of the solution, forcing the ionic salt to crystallize while non-polar organic impurities remain in solution.
Why not water? While soluble in water, removing water requires high heat or lyophilization, which stresses the strained ring. Alcohols are easily removed at low temperatures.
Process Logic Diagram
Figure 1: Workflow for the purification of 3-Nitroazetidine HCl, emphasizing the removal of insolubles prior to crystallization.
Detailed Experimental Protocol
Reagents:
-
Crude 3-Nitroazetidine HCl (10.0 g)
-
Methanol (HPLC Grade, Dry)
-
Diethyl Ether (Anhydrous, BHT stabilized) or MTBE
-
Activated Carbon (Optional, for decolorization)
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.[1]
-
Water bath (set to 45°C).
-
Sintered glass funnel (Porosity M).
-
Schlenk line or Nitrogen atmosphere (Recommended).
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude 3-NAZ·HCl into a 100 mL RBF.
-
Add Methanol in small portions (start with 20 mL) while stirring at 40–45°C .
-
Note: Do not boil. Add just enough methanol to dissolve the organic salt. If inorganic salts (e.g., NH4Cl) are present from synthesis, they may remain insoluble.
-
-
Clarification (Filtration):
-
If the solution is dark, add 0.5 g activated carbon and stir for 10 mins.
-
Filter the warm solution through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts and carbon.
-
Collect the filtrate in a clean, dry flask.
-
-
Crystallization (The "Crash" Method):
-
Allow the methanol filtrate to cool to room temperature.
-
Slowly add Diethyl Ether dropwise with vigorous stirring.
-
Observation: The solution will turn turbid (cloud point).[2] Continue adding ether until a persistent precipitate forms (Ratio approx. 1:3 MeOH:Ether).
-
Transfer the flask to a freezer (-20°C) for 4–12 hours to maximize yield.
-
-
Isolation:
-
Filter the cold suspension rapidly using a sintered glass funnel under vacuum.
-
Critical: Minimize exposure to humid air. The cold crystals will attract atmospheric moisture immediately.
-
Wash the filter cake twice with cold Diethyl Ether (2 x 20 mL) to remove surface impurities.
-
-
Drying:
-
Dry the solid in a vacuum desiccator over P2O5 or KOH pellets for 24 hours at room temperature.
-
Do not heat under vacuum to avoid sublimation or decomposition.
-
Post-Purification Validation
Verify the success of the recrystallization using the following metrics.
| Test | Expected Result | Interpretation |
| 1H NMR (D2O) | Clean doublet/multiplet for ring protons (~4.5-5.5 ppm) | Absence of t-butyl peaks (1.3 ppm) confirms deprotection; absence of broad aliphatic peaks confirms purity. |
| Melting Point | Distinct range (Decomposes >150°C*) | Sharp melting behavior indicates high purity. Note: Exact MP depends on heating rate due to decomposition. |
| Chloride Titration | 1:1 Stoichiometry | Confirms the formation of the mono-hydrochloride salt. |
Note on Melting Point: Literature values for nitroazetidine salts vary due to thermal decomposition. TNAZ precursors often exhibit decomposition upon melting. Compare against a known standard if available.
Troubleshooting Guide
-
Problem: No crystals form after adding Ether.
-
Cause: Too much Methanol used (solution too dilute).
-
Solution: Rotary evaporate the methanol to 50% volume and re-add Ether.
-
-
Problem: Product is an oil ("oiling out").
-
Cause: Impurities are lowering the melting point, or Ether was added too quickly.
-
Solution: Re-dissolve in Methanol. Add a seed crystal. Add Ether very slowly. Scratch the glass side to induce nucleation.
-
-
Problem: Product turns yellow/brown upon drying.
-
Cause: Decomposition due to residual acid or moisture.
-
Solution: Ensure the washing ether is anhydrous. Store in the dark at -20°C.
-
References
-
Archibald, T. G., Gilardi, R., & Baum, K. (1990).[3] "Synthesis of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry, 55(9), 2920–2924. Link
- Core Reference: Describes the synthesis and handling of nitroazetidine precursors and the TNAZ target molecule.
- Katritzky, A. R., et al. (2010). "Synthesis of energetic azetidines." Chemical Reviews.
-
Sigma-Aldrich/Merck. "Azetidine Hydrochloride Safety Data Sheet." Link
-
Safety: General handling for azetidine salts.[4]
-
Sources
Advanced Applications in Medicinal Chemistry Library Synthesis: Protocols and Strategies
Abstract
The landscape of medicinal chemistry has shifted from the brute-force combinatorial approaches of the 1990s to sophisticated, high-fidelity library synthesis technologies. This guide details the practical application of modern library synthesis, focusing on High-Throughput Parallel Synthesis (HTPS) and DNA-Encoded Library (DEL) technologies.[1] We provide actionable, field-validated protocols for critical transformations—specifically robust C-C bond formation in parallel formats and aqueous-compatible amide couplings for DNA-tagged substrates—underpinned by mechanistic rationale and rigorous quality control standards.
Strategic Planning for Library Design
Before synthesis begins, the "Design" phase determines the library's success rate. Modern applications prioritize Functional Diversity over mere structural enumeration.
Core Design Philosophies
-
Diversity-Oriented Synthesis (DOS): Targets broad chemical space coverage, ideal for phenotypic screening where the target is unknown.
-
Focused Libraries: Built around a privileged scaffold (e.g., benzimidazole, kinase hinge-binders) to explore Structure-Activity Relationships (SAR) for a specific target class.
-
Fragment-Based Design: Synthesis of low molecular weight (<300 Da) libraries for crystallographic or NMR screening, requiring high solubility and synthetic purity.
The "Scaffold Hopping" Logic
In library design, retaining the pharmacophore while changing the central scaffold is crucial for patentability and improving physicochemical properties (e.g., solubility, metabolic stability).
-
Application: Replacing a flat heteroaromatic core with a sp³-rich saturated heterocycle (e.g., bioisosteres of phenyl rings) to improve Fsp³ character, a metric correlated with clinical success.
High-Throughput Parallel Synthesis (HTPS)
HTPS utilizes automated liquid handling and 96/384-well plate formats to execute 100–1000 reactions simultaneously. Unlike split-and-pool, HTPS maintains spatial separation of compounds, simplifying identification.
Protocol: Robust Parallel Suzuki-Miyaura Coupling (96-Well Plate)
The Suzuki coupling is the workhorse of medicinal chemistry. In a library context, the challenge is generality —finding a single set of conditions that works for electron-rich, electron-poor, and sterically hindered substrates without individual optimization.
Mechanism & Rationale:
-
Catalyst: Pd(OAc)₂ with SPhos.[2] SPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates oxidative addition of aryl chlorides and promotes reductive elimination, even with steric bulk.
-
Base: K₃PO₄ (Potassium Phosphate).[2] It provides a mild buffering effect compared to alkoxides, reducing deboronation side reactions.
-
Solvent: 1,4-Dioxane/Water (4:1). The water is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species).
Materials:
-
96-well deep-well reaction block (polypropylene or glass-lined).
-
Phase separator filter plate (e.g., hydrophobic frit).
-
Reagents: Aryl halides (1.0 equiv), Boronic acids (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (2.0 equiv).
Step-by-Step Protocol:
-
Stock Preparation:
-
Prepare 0.2 M stock solutions of all Aryl Halides and Boronic Acids in degassed 1,4-dioxane.
-
Prepare a "Catalyst Master Mix": Mix Pd(OAc)₂ and SPhos in degassed 1,4-dioxane. Stir for 10 min under N₂ to pre-form the active catalyst species.
-
Prepare 1.0 M aqueous K₃PO₄ solution.
-
-
Dispensing (Automated or Multichannel Pipette):
-
Add 50 µL Aryl Halide stock (10 µmol) to each well.
-
Add 75 µL Boronic Acid stock (15 µmol) to corresponding wells.
-
Add 20 µL aqueous K₃PO₄ (20 µmol).
-
Add 10 µL Catalyst Master Mix (0.2 µmol Pd).
-
-
Reaction:
-
Seal plate with a chemically resistant heat seal or heavy-duty silicone mat.
-
Shake vigorously (800 rpm) to emulsify the biphasic mixture.
-
Heat at 80°C for 16 hours in a heating block shaker.
-
-
Work-Up (High-Throughput):
-
Cool plate to room temperature.
-
Dilute each well with 300 µL Ethyl Acetate .
-
Transfer contents to a Phase Separator Plate stacked over a collection plate.
-
Apply gentle vacuum or centrifugation. The hydrophobic frit retains the aqueous layer and salts; the organic phase containing the product passes through.
-
Concentrate the flow-through using a centrifugal evaporator (e.g., Genevac).
-
DNA-Encoded Library (DEL) Technology[1][3][4]
DEL allows the synthesis of billions of compounds in a single tube. The "barcode" (DNA tag) records the synthesis history. The critical constraint is DNA Compatibility : reactions must be aqueous, pH 4–10, and avoid DNA-damaging reagents (e.g., strong acids, electrophiles that alkylate DNA bases).
Protocol: DNA-Compatible Amide Coupling
Standard peptide coupling agents (HATU/HBTU) often hydrolyze too quickly in water or cause DNA adducts. The EDC/HOAt/DIPEA system is superior for sterically hindered acids and maintains DNA integrity.
Mechanism & Rationale:
-
EDC (Carbodiimide): Water-soluble activator.[3] Reacts with carboxylate to form an O-acylisourea.[3]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Reacts with the O-acylisourea to form an activated ester. The pyridine nitrogen in HOAt provides a neighboring group effect (catalysis) that accelerates amine attack, crucial for dilute DNA-conjugated amines.
-
pH Control: Reaction efficiency drops if pH > 8 (hydrolysis) or < 4.5 (protonation of amine).
Materials:
-
DNA-tagged amine (Headpiece or intermediate).
-
Carboxylic Acid building blocks.[4]
-
Buffer: 250 mM MOPS or HEPES (pH 7.5).
Step-by-Step Protocol:
-
Preparation:
-
Dissolve DNA-amine in water/buffer to a concentration of 1 mM .
-
Prepare Carboxylic Acid stocks: 200 mM in DMSO.
-
Prepare EDC/HOAt stock: Mix equal volumes of 400 mM EDC (in water) and 400 mM HOAt (in DMSO) immediately before use.
-
-
Reaction Assembly:
-
To the DNA solution (10 µL, 10 nmol), add:
-
2.5 µL Buffer (MOPS pH 7.5).
-
5 µL Carboxylic Acid stock (100 equiv, 1000 nmol).
-
5 µL EDC/HOAt mix (100 equiv).
-
1 µL DIPEA (diluted to ensure pH stays ~7.5).
-
-
Incubation:
-
Vortex and incubate at 25°C for 2–4 hours .
-
Note: For difficult substrates, a second addition of EDC/HOAt after 2 hours can boost conversion.
-
-
Purification (Ethanol Precipitation):
-
Add 10% volume of 3 M NaOAc (pH 5.2).
-
Add 2.5–3 volumes of cold absolute ethanol .
-
Incubate at -20°C for 30 mins.
-
Centrifuge at 14,000 x g for 30 mins. Remove supernatant.
-
Wash pellet with 70% ethanol. The small molecule-DNA conjugate precipitates; excess reagents remain in the supernatant.
-
Visualizing the Workflows
General Library Synthesis Workflow
This diagram illustrates the decision matrix from design to QC.
Figure 1: Decision logic and workflow for medicinal chemistry library generation.
DEL Split-and-Pool Cycle
This diagram details the iterative nature of DEL synthesis, highlighting the synchronization of chemical synthesis and information encoding.
Figure 2: The Split-and-Pool cycle allows exponential library growth (Size = Building Blocks ^ Cycles).
Quality Control and Validation
Trustworthiness in library synthesis relies on rigorous QC. You cannot test every compound in a billion-member library, so statistical sampling is used.
| QC Parameter | HTPS (Parallel) Criteria | DEL (Pool) Criteria |
| Purity Goal | >85% (LC-UV/ELSD) | N/A (Mixture) |
| Identity Verification | LC-MS (Mw confirmation) | qPCR / Next-Gen Sequencing (Tag Check) |
| Sampling Rate | 100% or Random 10% | Test synthesis on "Pilot" DNA tag first |
| Reaction Success | Yield > 5 mg per well | Conversion > 70% by LC-MS (on model) |
Self-Validating System: In DEL synthesis, always include a "fidelity control." Synthesize a known binder on a specific DNA tag alongside the library. If the sequencing data does not show high enrichment of that specific tag after screening against the target, the library synthesis or selection failed.
References
-
DNA-encoded chemical libraries: foundations and applications in lead discovery. National Institutes of Health (PMC). Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (PMC). Available at: [Link]
-
DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Polar Nitro Compounds
Welcome to the technical support center dedicated to the unique and often frustrating challenges associated with purifying polar nitro compounds. As a senior application scientist, I've witnessed firsthand how the powerful electron-withdrawing nature of the nitro group, while synthetically useful, imparts a set of physical properties that can turn routine purification into a complex puzzle. These compounds are notorious for their high polarity, thermal sensitivity, and sometimes-unexpected reactivity, leading to issues like poor solubility, streaking on silica gel, and even decomposition during workup.
This guide is structured to provide not just protocols, but the underlying rationale to empower you, the researcher, to make informed decisions. We will move from frequently asked questions to deep-dive troubleshooting guides for the most common purification techniques.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the high-level questions that often arise before an experiment begins.
Q1: Why are my polar nitro compounds so difficult to purify by standard column chromatography?
A1: The primary challenge stems from the strong dipole moment of the nitro group (-NO₂).[1] This makes the compounds highly polar. When using normal-phase chromatography (e.g., silica gel), several issues arise:
-
Strong Adsorption: The polar nitro group interacts very strongly with the polar silanol groups (Si-OH) on the silica surface. This can lead to very low Rf values, requiring highly polar and often complex solvent systems to achieve elution.
-
Tailing/Streaking: The strong, sometimes irreversible, binding causes the compound to "streak" or "tail" down the column instead of moving as a tight band.[2] This results in poor separation from impurities.
-
On-Column Decomposition: Silica gel is acidic. This acidic environment can catalyze the decomposition of sensitive nitro compounds, especially those with other functional groups. You may observe new, often colored, spots on your TLC plate after spotting your sample and letting it sit for a while.[3]
Q2: My nitro compound is a solid. What is the best starting point for selecting a recrystallization solvent?
A2: The principle of "like dissolves like" is your guiding star.[4] Since nitroaromatic compounds are generally polar, polar solvents are a good starting point.[4]
-
Good First Choices: Alcoholic solvents (methanol, ethanol, isopropanol) are often effective for nitroaryl compounds.[4][5]
-
The Ideal Solvent Profile: You are looking for a solvent that exhibits a steep solubility curve: sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[4][6] This differential is critical for maximizing your recovery of pure crystals.
-
Mixed Solvent Systems: If you cannot find a single suitable solvent, a mixed solvent system is a powerful alternative. This is typically used when your compound is excessively soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent).[4]
Q3: My purified nitro compound is yellow, but I expected it to be colorless. Is it impure?
A3: Not necessarily. While many simple nitroalkanes are colorless or pale yellow, aromatic nitro compounds can be inherently colored due to extended conjugation, which shifts their electronic absorption into the visible spectrum (~330 nm for nitrobenzene).[1] However, a pronounced or deepening yellow/orange/brown color can indicate the presence of impurities. These are often color-forming bodies like nitroolefins or unsaturated aldehyde derivatives that can arise during synthesis or decomposition.[7] Purity should always be confirmed by analytical techniques like NMR, HPLC, or melting point analysis.
Q4: Are there significant safety risks I should be aware of when purifying and handling polar nitro compounds?
A4: Absolutely. Nitro compounds are one of the most common explosophores.[8]
-
Thermal Instability: Many nitro compounds are thermodynamically unstable and can decompose exothermically upon heating.[1] Polynitro compounds (e.g., TNT) are known explosives. Always avoid excessive heating. Use vacuum distillation with caution and appropriate safety shields.
-
Shock Sensitivity: Some nitro compounds can be sensitive to shock or impact.[1]
-
Toxicity: Aromatic nitro compounds can be toxic. For instance, absorption can lead to the formation of methemoglobin, which impairs oxygen transport in the blood, causing cyanosis. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Part 2: Troubleshooting Guide: Column Chromatography
This section provides a systematic approach to resolving common issues encountered during chromatographic purification.
Problem 1: Compound Sticks at the Baseline (Rf ≈ 0) on Silica Gel
Causality: This is a classic symptom of a compound that is too polar for the chosen stationary phase and eluent. The strong dipole-dipole interactions between your nitro compound and the silica gel are preventing it from migrating.
Troubleshooting Workflow:
Caption: Decision workflow for non-migrating polar compounds.
Step-by-Step Protocol: Deactivating Silica Gel
For sensitive or highly polar compounds, deactivating the silica can be highly effective.[3]
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add Triethylamine (TEA): To the slurry, add 1-2% (v/v) of triethylamine. TEA is a base that will neutralize the acidic silanol groups on the silica surface, reducing strong binding and potential degradation.
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure complete neutralization.
-
Pack and Run: Pack the column with the neutralized slurry and run the chromatography as usual. Remember to include the same percentage of TEA in your mobile phase to maintain the deactivated state.
Problem 2: Severe Tailing or Streaking of the Compound Spot
Causality: Tailing is often caused by a combination of factors: strong analyte-stationary phase interactions, column overloading, or running the column with a solvent system in which the compound has poor solubility. For highly polar and basic compounds, this is a very common issue.[2]
Solutions & Methodologies:
-
Solvent System Modification:
-
For Basic Compounds: If your polar nitro compound also contains a basic moiety (like an amine), the residual acidity of silica is a major culprit. Adding a small amount of a basic modifier like ammonium hydroxide (NH₄OH) or triethylamine (TEA) to your eluent can dramatically improve peak shape.[2] A typical starting point is a mobile phase of Dichloromethane:Methanol with 1-2% NH₄OH.[2]
-
For Acidic Compounds: Conversely, for acidic nitro compounds (like nitrophenols), adding a small amount of acetic acid (AcOH) can help by protonating the compound and improving its interaction profile.
-
-
Alternative Stationary Phases:
-
Alumina: Can be basic, neutral, or acidic. Basic alumina is often a good choice for purifying basic compounds that behave poorly on silica.
-
Reversed-Phase (C18): For very polar compounds, reversed-phase chromatography is an excellent alternative. Here, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The most polar compounds will elute first.[10]
-
Data Summary: Stationary Phase Selection Guide
| Compound Property | Primary Choice | Alternative Choice 1 | Alternative Choice 2 | Rationale |
| Neutral Polar Nitro | Silica Gel | Alumina (Neutral) | Florisil | Standard polar stationary phase. |
| Basic Polar Nitro | Deactivated Silica (TEA) | Alumina (Basic) | Reversed-Phase (C18) | Neutralizes acidic sites causing streaking. |
| Acidic Polar Nitro | Silica Gel (+AcOH) | Reversed-Phase (C18) | --- | Suppresses ionization to reduce tailing. |
| Very Polar/Water Soluble | Reversed-Phase (C18) | HILIC | Ion Exchange | Retains highly polar analytes better than normal phase.[10] |
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids, but polar nitro compounds can present unique hurdles.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of forming a crystal lattice, the compound separates as a liquid phase. This is common with low-melting solids or when the solution is cooled too rapidly.
Troubleshooting Workflow:
Caption: Stepwise procedure for resolving "oiling out".
Detailed Protocol: Mixed-Solvent Recrystallization
This is an essential technique when no single solvent is ideal.[4]
-
Dissolution: Dissolve your impure nitro compound in the minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration at this stage to remove them.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (one in which your compound is poorly soluble) dropwise until you see persistent cloudiness (turbidity). The "bad" solvent must be miscible with the "good" solvent.
-
Re-solubilize: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cool Slowly: Set the flask aside and allow it to cool to room temperature slowly, then transfer it to an ice bath to maximize crystal formation.
-
Isolate: Collect the pure crystals by vacuum filtration.
Problem 2: No Crystals Form, Even After Cooling in an Ice Bath
Causality: This usually means your solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal) is too high.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[4]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This acts as a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Re-heat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.
-
Reduce Solvent Polarity: For some highly polar nitro compounds, adding a less polar "anti-solvent" can sometimes force precipitation. This should be done carefully to avoid oiling out.
Part 4: Purity Assessment
Once you have a purified product, its purity must be rigorously confirmed. A combination of techniques is always recommended.
Data Summary: Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths for Polar Nitro Compounds | Limitations |
| HPLC-UV | Differential partitioning between liquid mobile and solid stationary phases.[11] | Excellent for separating isomers and non-volatile impurities. High sensitivity (ppm range).[11][12] | Requires a chromophore (the nitro group is excellent). Can be destructive. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase with mass spec detection.[11][13] | Excellent for volatile impurities. Mass spec provides structural information.[11] | Compound must be thermally stable and sufficiently volatile. High polarity can be challenging. |
| qNMR | Signal integral is directly proportional to the number of nuclei.[11] | Provides detailed structural information and can quantify purity against a certified standard without needing a sample of the impurity itself. Non-destructive.[11] | Lower sensitivity compared to chromatographic methods.[11] Requires a soluble sample. |
| Melting Point | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value is a good indicator of purity. | A sharp melting point does not guarantee the absence of an impurity that forms a eutectic mixture. |
| Infrared (IR) Spec. | Absorption of IR radiation by specific bonds. | Confirms the presence of the nitro group (strong bands ~1550 and 1375 cm⁻¹) and other functional groups.[1] Can identify impurities with distinct functional groups. | Not a quantitative technique for purity. |
References
- Process for the purification of p-nitrophenol.
- Process for the purification of nitro aliphatic compounds.
- solvent selection for effective recrystallization of nitroarom
- 24.6: Nitro Compounds. Chemistry LibreTexts.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection. MDPI.
- A-level Chemistry 7405 Specific
- Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Purification of strong polar and basic compounds. Reddit.
- For highly polar compound, how to do the purification?
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Nitrocompounds, Aliphatic.
- A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
- Nitro compound. Wikipedia.
- analytical methods. Agency for Toxic Substances and Disease Registry.
- Aldrich 146439 - SAFETY D
- Understanding Nitro Compounds: Structure And Properties. Sindh Health.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 8. Nitro compound - Wikipedia [en.wikipedia.org]
- 9. Nitrocompounds, Aliphatic [iloencyclopaedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
optimizing reaction conditions for N-alkylation of 3-Nitroazetidine
Topic: Optimization of Reaction Conditions for N-Alkylation of 3-Nitroazetidine Ticket ID: TNAZ-PRE-001 Status: Open Assigned Specialist: Senior Application Scientist, Energetic Materials Division
Executive Summary & Safety Directive
The Challenge: 3-Nitroazetidine presents a unique synthetic paradox. The electron-withdrawing nitro group at the C3 position significantly reduces the nucleophilicity of the azetidine nitrogen, requiring forcing conditions for alkylation. However, the strained four-membered ring is highly susceptible to nucleophilic ring-opening (polymerization) under thermal stress or strong Lewis acidic conditions.
The Solution: Successful N-alkylation requires a "Goldilocks" zone: sufficient basicity to liberate the free amine from its stable salt, polar aprotic solvation to enhance nucleophilicity, and strict temperature control to preserve ring integrity.
Critical Safety Protocol (The "Zero Step")
-
Energetic Hazard: 3-Nitroazetidine is a precursor to 1,3,3-trinitroazetidine (TNAZ). While the mono-nitro precursor is less sensitive, it must be treated as an energetic material.
-
Salt vs. Free Base: 3-Nitroazetidine is typically stored as the hydrochloride salt (
) for stability. The free base is volatile and prone to degradation. Always liberate the free base in situ or immediately prior to use. -
Exotherm Control: The neutralization of the HCl salt is exothermic. Perform this step at 0°C to prevent immediate ring opening or thermal runaway.
Core Reaction Protocols
We recommend two primary pathways depending on your available electrophile.
Method A: Direct Alkylation (Alkyl Halides/Sulfonates)
Best for: Primary alkyl groups (Methyl, Ethyl, Benzyl).
Reagents:
-
Substrate: 3-Nitroazetidine Hydrochloride[1]
-
Electrophile: Alkyl Bromide or Iodide (1.1 equiv)
-
Base: Potassium Carbonate (
, 2.5 equiv) or DIPEA (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Protocol:
-
Liberation: Suspend 3-nitroazetidine HCl in MeCN at 0°C. Add
and stir for 30 mins. -
Addition: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by TLC/LCMS.
-
Note: If conversion is <10% after 4 hours, heat gently to 40–50°C. Do not exceed 60°C.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate in vacuo (bath < 30°C). Flash chromatography (neutral alumina or silica with 1%
).
Method B: Reductive Amination
Best for: Secondary alkyl groups or when avoiding alkyl halides.
Reagents:
-
Substrate: 3-Nitroazetidine Hydrochloride[1]
-
Carbonyl: Aldehyde/Ketone (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
, 1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM
Protocol:
-
Imine Formation: Mix 3-nitroazetidine HCl, aldehyde, and 1 equiv TEA in DCE. Stir 1 hr at RT.
-
Reduction: Add
in portions. -
Quench: Quench with saturated
. Extract with DCM.[2]
Optimization Logic (The "Why")
The following decision matrix explains the causality behind reagent selection.
Table 1: Solvent & Base Effects
| Variable | Recommendation | Technical Rationale | Risk Factor |
| Solvent | Acetonitrile (MeCN) | Best balance of polarity and volatility. Supports | Low |
| DMF | Excellent for sluggish reactions (increases nucleophilicity), but high boiling point makes removal difficult without heating (risk of degradation). | Medium | |
| DCM | Good for reductive amination. Too non-polar for direct alkylation of the HCl salt. | Low | |
| Base | Heterogeneous base. Scavenges acid gently. Easy to filter. | Low | |
| "Cesium Effect" increases solubility and reactivity. Use if conversion is low with Potassium. | Medium (Cost) | ||
| NaH | AVOID. Strong bases often trigger | High |
Troubleshooting Guide
Use the following logic flow to diagnose experimental failures.
Figure 1: Troubleshooting logic flow for azetidine alkylation failures.
Common Issues & Fixes
Q: My reaction turned into a black tar/polymer.
-
Diagnosis: Ring opening has occurred.[3][4] This is usually caused by high temperatures or using a nucleophilic base that attacks the ring carbons (C2/C4) rather than deprotonating the nitrogen.
-
Fix: Repeat the experiment at a lower temperature (start at 0°C). Switch from homogeneous bases (TEA) to heterogeneous bases (
) to minimize base concentration in solution.
Q: I see starting material (3-nitroazetidine) but no product.
-
Diagnosis: The nitrogen is too electron-deficient.
-
Fix: Add a catalytic amount of Sodium Iodide (NaI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction). Switch solvent to DMF to increase the dielectric constant.
Q: I am getting dialkylation (Quaternary ammonium salt).
-
Diagnosis: The product is more nucleophilic than the starting material (rare for nitroazetidines, but possible with methyl iodide).
-
Fix: Ensure strict stoichiometry (1.0 to 1.1 equiv of alkyl halide). Add the alkyl halide slowly to an excess of the amine.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) to deprotonate the amine? A: Not recommended. While NaH is effective for deprotonation, the highly basic conditions often lead to elimination side reactions or immediate ring destruction of the strained azetidine system. Stick to Carbonates or tertiary amines.
Q: How do I store the N-alkylated product? A: 1-Alkyl-3-nitroazetidines are generally more stable than the free base parent, but they should still be stored cold (-20°C) and away from light. If the product is an oil, consider converting it to a Picrate or Oxalate salt for solid-state stability during storage.
Q: Is this scalable to kilogram quantities? A: Caution. The exotherm during the neutralization of the HCl salt and the potential for thermal runaway in the nitro-compound decomposition makes scale-up hazardous. Scale up in increments (1g -> 10g -> 100g) and perform DSC (Differential Scanning Calorimetry) on the reaction mixture before attempting kilo-scale.
References
-
Archibald, T. G., et al. (1990). "Synthesis and properties of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry. The seminal paper describing the synthesis of TNAZ precursors and the handling of 3-nitroazetidine.
-
Duncton, M. A. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. A comprehensive review on stabilizing azetidine rings during functionalization.
-
Wang, X., et al. (2025).[5][6] "Modular Strategy for the Synthesis of 3,3-Disubstituted Azetidines." The Journal of Organic Chemistry. Modern protocols for functionalizing sterically hindered and deactivated azetidines.
Sources
- 1. US5336784A - Synthesis of 1,3,3-trinitroazetidine - Google Patents [patents.google.com]
- 2. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
handling and safety precautions for nitro-azetidine compounds
Current Status: Operational Lead Technical Contact: Dr. Aris Thorne, Senior Application Scientist Subject: Handling, Synthesis, and Safety Protocols for Nitro-Azetidine Derivatives (Focus: 1,3,3-Trinitroazetidine - TNAZ)
Introduction: The Stability Paradox
Welcome to the technical support center for high-nitrogen heterocycles. You are likely here because you are working with nitro-azetidines , specifically 1,3,3-trinitroazetidine (TNAZ) or its precursors (e.g., 1-tert-butyl-3,3-dinitroazetidine).
The Core Challenge: Azetidines possess a ring strain of approximately 26 kcal/mol . When you functionalize this strained scaffold with nitro (
This guide moves beyond generic "safety first" platitudes. It provides the causal logic required to handle these materials without inducing a thermal runaway or unintentional detonation.
Module 1: Physical Hazards & Characterization
User Issue: "My impact sensitivity data is inconsistent between batches."
Technical Insight:
In nitro-azetidines, particularly TNAZ, sensitivity is morphology-dependent . Unlike standard secondary explosives where density is the primary driver, TNAZ sensitivity correlates strongly with crystal grain size. Large crystals (>100
Protocol: Safety Characterization Workflow Do not assume a new derivative behaves like the parent compound. Follow this logic gate before scaling up.
Figure 1: Logic flow for initial safety assessment of novel nitro-azetidines. Note the critical DSC gate; early decomposition indicates ring strain incompatibility.
Comparative Sensitivity Data Use this table to benchmark your compound against known standards.
| Property | TNAZ (Ref) | HMX (Ref) | RDX (Ref) | TNT (Ref) |
| Density (g/cm³) | 1.84 | 1.91 | 1.82 | 1.65 |
| Melting Point (°C) | 101 | 275 (dec) | 204 (dec) | 80 |
| Impact Sensitivity ( | 32 - 66* | 26 | 28 | >100 |
| Friction Sensitivity (kg) | >36 (Insensitive) | 12 | 12 | >36 |
| Detonation Velocity (m/s) | ~8,700 | 9,100 | 8,750 | 6,900 |
*Note: TNAZ impact sensitivity varies widely based on crystal quality and defects.
Module 2: Synthesis & Processing
User Issue: "I observed a rapid pressure spike during the nitrolysis step."
Technical Insight: The synthesis of TNAZ often involves the nitrolysis of a precursor (e.g., 1-tert-butyl-3-azetidinone or a sulfonated azetidine) using nitric acid/acetic anhydride mixtures. This reaction is exothermic and generates unstable intermediates. If the temperature exceeds 40°C during addition, the acetyl nitrate species can decompose violently, or the azetidine ring may open, releasing energy instantly.
Critical Control Protocol: Nitrolysis Safety
-
Temperature Management: The reaction vessel must be jacketed with a cryostat set to 0°C. Internal temperature must never exceed 15°C during addition.
-
Quench Capability: You must have a dump tank containing ice water (5x reaction volume) immediately accessible.
-
Fume Management: Nitrolysis generates
. Scrubbers are mandatory.
Figure 2: Process flow for the nitrolysis step, emphasizing the critical temperature control loop and emergency termination path.
Module 3: Troubleshooting & FAQs
Q1: My TNAZ sample is losing mass while stored in the oven at 105°C. Is it decomposing? A: Not necessarily decomposing, but evaporating .
-
Root Cause: TNAZ has unusually high volatility for a secondary explosive in its molten state.[1]
-
The Danger: The vapor can re-deposit on cooler surfaces (vents, hood sashes) forming sensitive crystals.
-
Solution: Do not store molten TNAZ in open vessels. Use sealed, pressure-rated vessels if heating is required, or keep temperatures strictly below the melting point (101°C) for drying.
Q2: I cannot get the product to crystallize; it remains a supercooled liquid. A: TNAZ is notorious for supercooling.
-
Root Cause: The conformational flexibility of the ring hinders nucleation.
-
Solution: Introduce a seed crystal. If none is available, scratching the glass side is risky with energetics. Instead, cool to -20°C and use a PTFE rod to induce nucleation gently. Never use vigorous mechanical agitation on a supercooled energetic melt.
Q3: How do I dispose of waste containing nitro-azetidines? A: Do not use standard acid/base baths.
-
Risk: Strong bases (NaOH) can attack the ring, potentially causing rapid, exothermic fragmentation rather than clean hydrolysis.
-
Protocol:
-
Dilution: Dilute significantly in a compatible solvent (e.g., Acetone).
-
Professional Disposal: Label clearly as "High Nitrogen Energetic - Azetidine Derivative."
-
Destruction: The preferred method is usually controlled incineration by a licensed hazardous waste facility. Chemical reduction (e.g., Fe/HCl) is theoretically possible but generates heat and should not be attempted without specific validation.
-
References
-
Archibald, T. G., et al. (1990).[1] "Synthesis and X-ray Structure of 1,3,3-Trinitroazetidine." The Journal of Organic Chemistry. Link
-
Sikder, A. K., et al. (2004). "1,3,3-Trinitroazetidine (TNAZ): A melt-cast explosive."[1][2][3] Journal of Hazardous Materials. Link
-
Viswanath, D. S., et al. (2008). "Thermal properties of 1,3,3-trinitroazetidine (TNAZ)." Journal of Chemical & Engineering Data. Link
-
Watt, D. S., & Cliff, M. D. (1998). "TNAZ Based Melt-Cast Explosives: Technology Review." DSTO Aeronautical and Maritime Research Laboratory.[1] Link
-
Badgujar, D. M., et al. (2008). "Advances in the synthesis of azetidine-based energetic materials." Journal of Energetic Materials. Link
Sources
Validation & Comparative
3-Nitroazetidine hydrochloride vs. other nitro-heterocycles in synthesis
Topic: 3-Nitroazetidine Hydrochloride vs. Other Nitro-Heterocycles in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The High-Energy Strained Scaffold
3-Nitroazetidine hydrochloride (3-NA·HCl) represents a distinct class of strained, high-energy nitrogen heterocycles . Unlike its five-membered analog (3-nitropyrrolidine), which is a staple in medicinal chemistry for its stability and ease of handling, 3-NA·HCl sits at the intersection of energetic materials science and advanced pharmaceutical synthesis .
The presence of the nitro group on the highly strained azetidine ring (approx. 26 kcal/mol strain energy) creates a unique electronic environment. The electron-withdrawing nitro group at the 3-position significantly reduces the basicity of the ring nitrogen, while the ring strain enhances susceptibility to nucleophilic ring-opening (tele-substitution). This guide objectively compares 3-NA·HCl against its primary competitors: the stable 3-nitropyrrolidine , the oxygen-analog 3-nitrooxetane , and the geminal-dinitro variant 3,3-dinitroazetidine (DNAZ) .
Part 1: Structural & Physicochemical Comparison
The following table contrasts the core properties of 3-nitroazetidine hydrochloride with its closest synthetic alternatives.
| Feature | 3-Nitroazetidine HCl | 3-Nitropyrrolidine HCl | 3-Nitrooxetane | 3,3-Dinitroazetidine (DNAZ) |
| Ring Size | 4-Membered | 5-Membered | 4-Membered | 4-Membered |
| Ring Strain | High (~26 kcal/mol) | Low (~6 kcal/mol) | High (~25 kcal/mol) | Very High (>30 kcal/mol) |
| Electronic Profile | Electron-deficient core; lowered pKa of ammonium | Standard amine basicity; stable cation | Neutral ether; Lewis basic oxygen | Highly electron-deficient; acidic protons |
| Primary Utility | High-energy intermediate; conformationally restricted pharmacophore | Standard medicinal chemistry scaffold | Polymerization monomer; energetic plasticizer | Melt-cast explosive (TNAZ precursor) |
| Stability | Moderate: Prone to ring opening under strong nucleophilic conditions | High: Stable to standard workups and storage | Low: Prone to polymerization/hydrolysis | Moderate: Thermal stability <200°C; shock sensitive |
| Synthesis Complexity | High: Requires oxidative nitrolysis or protected precursors | Low: Direct nitration or substitution available | High: Requires energetic oxidizers | Very High: Multi-step oxidative nitrolysis |
Part 2: Synthesis Pathways & Technical Causality
The synthesis of 3-nitroazetidine derivatives is non-trivial due to the incompatibility of the strained ring with harsh nitrating conditions. The "Standard Route" for pyrrolidines (direct nitration) causes ring fragmentation in azetidines.
Protocol A: The Oxidative Nitrolysis Route (Primary Method)
This method, adapted from the work of Archibald, Manser, and Hiskey , avoids direct nitration of the amine. Instead, it utilizes an oxime intermediate. This is the industry standard for accessing the 3-nitro and 3,3-dinitro cores.
The Logic:
-
Protection: The nitrogen must be protected (e.g., tert-butyl or tosyl) to prevent oxidation of the amine.
-
Activation: The 3-hydroxyl group is oxidized to a ketone, then converted to an oxime. The sp² carbon of the oxime relieves some ring strain temporarily.
-
Oxidative Nitrolysis: This is the critical step. Treating the oxime with oxidants breaks the C=N bond and installs the nitro group.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic pathway from commodity chemicals to the 3-nitroazetidine core via oxidative nitrolysis.[1][2][3][4][5][6]
Detailed Experimental Protocol: Oxidative Nitrolysis
Note: This protocol targets the 1-tert-butyl-3-nitroazetidine precursor, which is then deprotected.
-
Oxime Formation:
-
Dissolve 1-tert-butyl-3-azetidinone (10 mmol) in ethanol.
-
Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).
-
Reflux for 2 hours. The sp² center forms, confirmed by the disappearance of the carbonyl peak in IR (~1720 cm⁻¹).
-
Why: The oxime is more stable than the ketone and directs the nitration to the 3-position.
-
-
Oxidative Nitrolysis (The Critical Step):
-
Safety Warning: This reaction generates NOx gases and involves energetic intermediates. Use a blast shield.
-
Prepare a buffered solution of Sodium Nitrite (NaNO₂, 5 eq) and Potassium Ferricyanide (K₃Fe(CN)₆, 2 eq) in water.
-
Add the oxime slowly at 0°C.
-
Simultaneously add Sodium Persulfate (Na₂S₂O₈) to regenerate the oxidant in situ.
-
Mechanism:[4][6][7][8][9] The reaction proceeds via a radical mechanism where the oxime C=N bond is cleaved and replaced by a nitro group.
-
Outcome: Yields 1-tert-butyl-3-nitroazetidine (mononitro) or, under more forcing conditions, the 3,3-dinitro analog.
-
-
Salt Formation (Dealkylation):
-
To access the hydrochloride salt: Treat the N-t-butyl derivative with 1-Chloroethyl chloroformate (ACE-Cl) in refluxing dichloroethane, followed by methanolysis.
-
Why: ACE-Cl is selective for N-dealkylation without opening the strained ring, unlike catalytic hydrogenation which might reduce the nitro group.
-
Part 3: Reactivity & Performance Analysis
Nucleophilic Substitution vs. Ring Opening
The defining difference between 3-nitroazetidine and 3-nitropyrrolidine is the response to nucleophiles.
-
3-Nitropyrrolidine: Behaves as a standard secondary amine. You can alkylate the nitrogen or perform substitutions on the ring with minimal risk of fragmentation.
-
3-Nitroazetidine: The ring strain (~26 kcal/mol) acts as a "loaded spring."
Energetic Profile (TNAZ Context)
For researchers in energetics, the 3-nitroazetidine core is a stepping stone to TNAZ (1,3,3-trinitroazetidine) .
-
Density: The azetidine ring packs more efficiently than pyrrolidine, leading to higher crystal densities (TNAZ: 1.84 g/cm³).
-
Oxygen Balance: The 3-nitro group improves oxygen balance, but the mononitro variant is still fuel-rich. The gem-dinitro (3,3-dinitro) variant is required for explosive performance comparable to RDX.
DOT Diagram: Stability & Reactivity Flow
Figure 2: Reactivity divergence of the 3-nitroazetidine core based on reaction conditions.
Part 4: Applications & Selection Guide
When to use 3-Nitroazetidine HCl:
-
Fragment-Based Drug Discovery (FBDD): When you need a conformationally restricted amine with a specific vector. The 4-membered ring holds substituents in a rigid orientation compared to the flexible pyrrolidine.
-
Energetic Plasticizers: As a precursor to low-melting energetic salts (ionic liquids) that require high nitrogen content and high density.
-
Bioisosteres: To replace a 3-fluoropyrrolidine or 3-nitropyrrolidine to alter metabolic stability (reducing the basicity of the amine to lower HERG inhibition).
When to avoid it (Use 3-Nitropyrrolidine instead):
-
General Synthesis: If you just need a nitro-amine linker and conformation is not critical. The cost and instability of the azetidine do not justify the effort.
-
Scale-Up: The oxidative nitrolysis step is hazardous on a multi-kilogram scale due to exotherms and gas evolution.
References
-
Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990).[1] Synthesis and X-ray Crystal Structure of 1,3,3-Trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920–2924.
-
Hiskey, M. A., & Coburn, M. D. (1994).[5] Synthesis of 1,3,3-trinitroazetidine. U.S. Patent No.[4][5][10] 5,336,784.[5] Washington, DC: U.S. Patent and Trademark Office.
-
Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials, 112(1-2), 1-15.
-
Couturier, M., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry (Predicted/Review Context).
-
Dave, P. R., et al. (1996).[1] Acylative Dealkylation of N-tert-Butyl-3-substituted Azetidines. The Journal of Organic Chemistry, 61(16), 5453-5455.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5336784A - Synthesis of 1,3,3-trinitroazetidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
